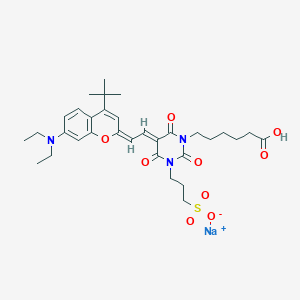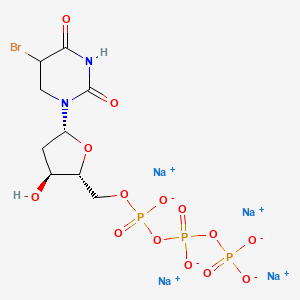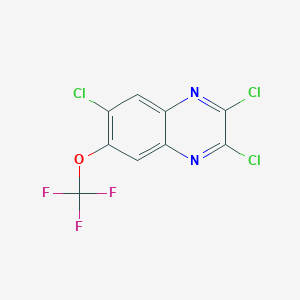
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is a chemical compound characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to a quinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and trifluoromethoxylating agents. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto the quinoxaline ring . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethoxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoxaline core can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups .
科学的研究の応用
2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline has several applications in scientific research:
作用機序
The mechanism by which 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity in biological systems . Pathways involved may include oxidative phosphorylation and signal transduction .
類似化合物との比較
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its electronic properties and use in organic semiconductors.
Trifluoromethoxy-substituted compounds: These compounds share the trifluoromethoxy group, which imparts unique chemical and physical properties.
Uniqueness: 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline is unique due to the combination of chlorine and trifluoromethoxy groups on the quinoxaline core.
特性
分子式 |
C9H2Cl3F3N2O |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
2,3,6-trichloro-7-(trifluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H2Cl3F3N2O/c10-3-1-4-5(17-8(12)7(11)16-4)2-6(3)18-9(13,14)15/h1-2H |
InChIキー |
ZKGFXYJSXPOUOB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)Cl)N=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
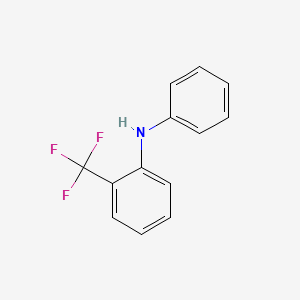
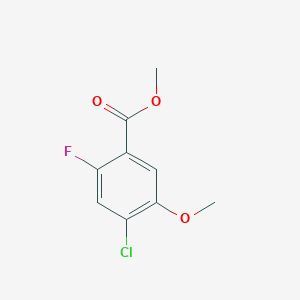
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
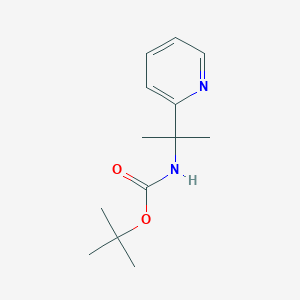
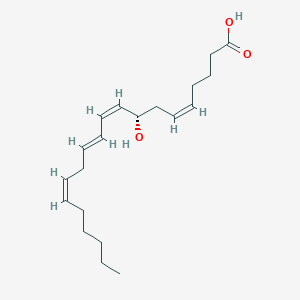
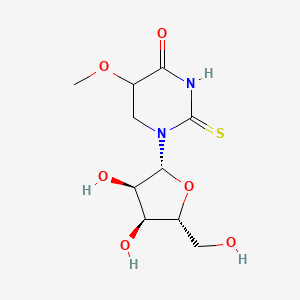
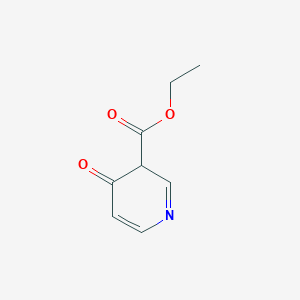
![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)

